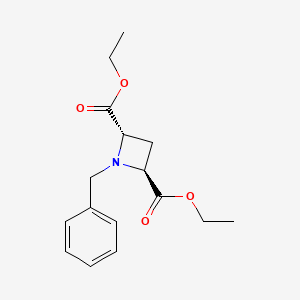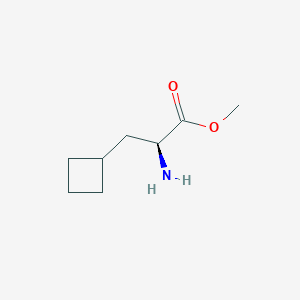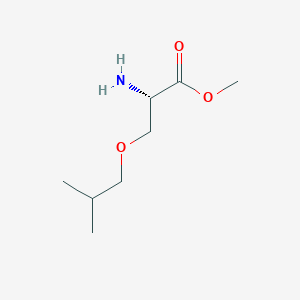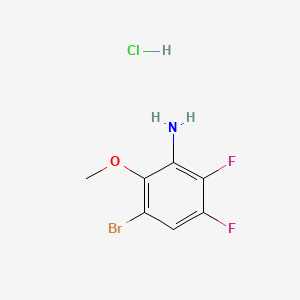
1-Chloro-2,4-difluoro-5-isocyanatobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,4-difluoro-5-isocyanatobenzene is an organic compound characterized by the presence of chlorine, fluorine, and isocyanate functional groups attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-difluoro-5-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,4-difluoro-5-nitrobenzene with phosgene in the presence of a base to form the isocyanate group . The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions: 1-Chloro-2,4-difluoro-5-isocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.
Electrophilic Aromatic Substitution: The chlorine and fluorine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups may influence the reactivity.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with the isocyanate group.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions, depending on the desired product.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
科学研究应用
1-Chloro-2,4-difluoro-5-isocyanatobenzene has several applications in scientific research:
作用机制
The mechanism of action of 1-chloro-2,4-difluoro-5-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of ureas, carbamates, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
相似化合物的比较
1-Chloro-2-(difluoromethoxy)-4-isocyanatobenzene: Similar structure but with a difluoromethoxy group instead of fluorine atoms.
3,4-Difluorophenyl isocyanate: Lacks the chlorine atom but has similar reactivity due to the isocyanate group.
属性
分子式 |
C7H2ClF2NO |
|---|---|
分子量 |
189.54 g/mol |
IUPAC 名称 |
1-chloro-2,4-difluoro-5-isocyanatobenzene |
InChI |
InChI=1S/C7H2ClF2NO/c8-4-1-7(11-3-12)6(10)2-5(4)9/h1-2H |
InChI 键 |
XJQLSAFVODSNEM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1Cl)F)F)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride](/img/structure/B13496769.png)







![Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13496820.png)
![tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate](/img/structure/B13496844.png)


![3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13496874.png)

